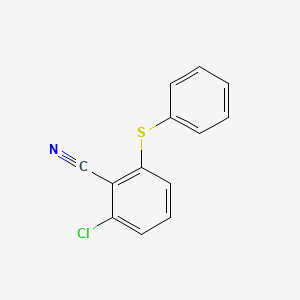

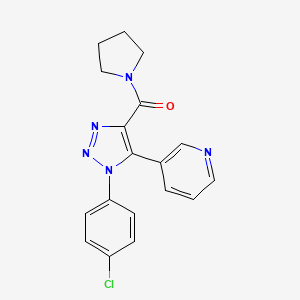

2-Chloro-6-phenylsulfanylbenzonitrile

Vue d'ensemble

Description

2-Chloro-6-phenylsulfanylbenzonitrile, also known as 2CPSB, is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 261-262°C. 2CPSB has a wide range of applications in scientific research, ranging from synthesis of pharmaceuticals to biochemical studies.

Applications De Recherche Scientifique

Spectroscopic Investigation and Molecular Docking Study

A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, underwent detailed spectroscopic analysis using FT-IR and FT-Raman techniques. The study provided insights into the molecule's equilibrium geometry, vibrational wave numbers, and its potential as a chemotherapeutic agent through molecular docking results, suggesting inhibitory activity against GPb, which could indicate anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Properties of Related Compounds

Research on the synthesis of dibenzo[b,g][1,5]diazoninedione and isoindolo[2,1-a]quinazoline derivatives from 2-aminobenzonitrile illustrates the versatility of similar compounds in generating new synthetic pathways to complex molecules (Bakavoli et al., 2006). Additionally, the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides from chlorination of related structures underlines the chemical reactivity and potential applications in creating novel compounds (Kornienko et al., 2014).

Improved Synthesis Methods

Efforts to improve synthesis methods for related compounds, such as 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrate the ongoing search for more efficient and less hazardous chemical processes, which could apply to the synthesis and manipulation of 2-Chloro-6-phenylsulfanylbenzonitrile as well (Zheng et al., 2009).

Antibacterial Activity and Molecular Modeling

Studies on compounds like 2-amino-4- (4-nitrophenyl) -5,6-dihydrobenzo [h] quinoline-3-carbonitrile, which was synthesized and characterized for antibacterial activity, highlight the potential for similar compounds to serve as leads in the development of new antibiotics. Theoretical calculations, including DFT and MEP analyses, supported experimental observations and may guide the design of analogs with enhanced activity (Uzun et al., 2019).

Propriétés

IUPAC Name |

2-chloro-6-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIHPWZUQCSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylsulfanylbenzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)

![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)